molecular formula C15H15N3OS B2620452 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone CAS No. 1417359-08-0

2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone

Cat. No.: B2620452
CAS No.: 1417359-08-0
M. Wt: 285.37
InChI Key: KGCHMFPUNVHNQY-UHFFFAOYSA-N
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Description

2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It incorporates two privileged pharmacophores: a 4,5-dimethylimidazole scaffold and an indole-3-yl ethanone unit. The strategic fusion of these structures is aimed at yielding enhanced and potentially multi-targeting biological activity. Imidazole derivatives are extensively documented in scientific literature for their broad spectrum of biological properties . Specifically, analogs featuring a thioether linkage at the 2-position of a 4,5-dimethylimidazole ring have demonstrated significant antibacterial and antifungal activities, with some compounds exhibiting promising anticancer properties in preliminary biological evaluations . The indole moiety is another cornerstone in heterocyclic chemistry, found in numerous natural products and FDA-approved drugs . Indole derivatives are known for their diverse pharmacological profiles, including potent anti-inflammatory, antimicrobial, and antitumor effects . The 1-(1H-indol-3-yl)ethanone subunit is a key structural feature in various bioactive molecules . The primary research applications of this compound are anticipated to be in the areas of infectious disease and oncology. It serves as a key intermediate for synthesizing novel derivatives or as a reference standard in bio-screening assays. Researchers can utilize it to investigate structure-activity relationships (SAR), particularly the synergistic effect of combining the imidazole and indole rings. Its potential mechanism of action may involve the inhibition of bacterial biofilm formation, a key factor in antibiotic resistance, or the disruption of essential cellular processes in cancer cells . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-10(2)18-15(17-9)20-8-14(19)12-7-16-13-6-4-3-5-11(12)13/h3-7,16H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCHMFPUNVHNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and indole precursors. The imidazole derivative can be synthesized through the condensation of glyoxal with ammonia and acetone, followed by methylation. The indole derivative can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

The key step in the synthesis is the formation of the thioether linkage between the imidazole and indole moieties. This can be achieved by reacting the imidazole derivative with a suitable thiol reagent, followed by coupling with the indole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Optimized Reaction Conditions

ParameterConditionYield ImprovementSource
SolventEthanol or 1,4-dioxane62–94%
CatalystCH₃COOH or K₂CO₃Reduced by-products
Temperature80–100°C (reflux)Faster completion
MethodMicrowave-assisted synthesis15–20% efficiency gain

Reactivity and Functional Group Transformations

The compound’s reactivity is driven by its imidazole, indole, and thioether groups:

Imidazole Reactivity

  • Electrophilic Substitution : The imidazole ring undergoes halogenation or nitration at the C2 position due to electron-rich nitrogen atoms .

  • Coordination Chemistry : The N3 atom participates in metal coordination, forming complexes with transition metals like Cu(II) or Zn(II) .

Indole Reactivity

  • C3 Position Reactivity : The indole’s C3 carbon is susceptible to oxidation, forming indole-3-carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄) .

Thioether and Ethanone Reactivity

Reaction TypeReagents/ConditionsProductSource
Oxidation H₂O₂, HClO₄Sulfoxide or sulfone derivatives
Nucleophilic Substitution Alkyl halides, K₂CO₃, DMFAlkylated thioether derivatives
Acyl Transfer Amines, DCC (coupling agent)Amide derivatives

Biological Activity Correlations

Structural FeatureObserved ActivityExample DerivativesSource
Imidazole-thioetherAnticancer (EGFR/Src inhibition)Compound 112 (IC₅₀ = 0.24 μM)
Indole-ethanoneAntioxidant (DPPH scavenging)IC₅₀ = 13.6–49.3 μg/mL

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.

  • Hydrolytic Degradation : Susceptible to hydrolysis in acidic/basic conditions, cleaving the thioether bond .

Future Research Directions

  • Mechanistic Studies : Elucidate interactions with biological targets like kinases or DNA topoisomerases .

  • Green Synthesis : Explore solvent-free or photocatalytic methods to enhance sustainability .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone exhibit notable antimicrobial properties. For instance, a study evaluated a series of derivatives for their antibacterial activity against various pathogens. The results indicated that increasing concentrations of these compounds resulted in larger zones of inhibition, suggesting effective antibacterial activity at higher doses .

Table 1: Antimicrobial Activity Data

Compound NameConcentration (mg/mL)Zone of Inhibition (mm)
Compound A110
Compound B215
Compound C2.520

Anticancer Potential

The anticancer properties of this compound have also been explored through molecular docking studies. For example, a study investigated the interaction of related compounds with DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding energy calculated for the interactions indicated strong affinity and possible inhibition of the enzyme, which could be leveraged for developing anticancer therapies .

Table 2: Molecular Docking Results

Ligand NameProtein TargetBinding Energy (kcal/mol)Interaction Type
Ligand XDNA Gyrase-7.0Hydrogen Bond
Ligand YDNA Gyrase-6.5Van der Waals Forces

Case Study 1: Synthesis and Evaluation

In a comprehensive study, researchers synthesized various derivatives based on the indole and imidazole frameworks and evaluated their biological activities. The synthesized compounds were subjected to antimicrobial testing against standard bacterial strains, revealing that some derivatives exhibited significant inhibitory effects .

Case Study 2: Structure-Activity Relationship Analysis

Another pivotal study focused on the structure-activity relationship (SAR) of compounds related to this compound. By modifying functional groups on the indole ring and evaluating their effects on biological activity, researchers identified key structural features that enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological targets, while the imidazole moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

a) 2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone Derivatives

  • Structure : These derivatives (e.g., compounds 6a–6f in ) replace the indole moiety with substituted phenyl groups and incorporate a triphenylimidazole core.
  • Triphenylimidazole derivatives exhibit higher molecular weights (421–474 g/mol vs. ~287 g/mol for the target) due to bulkier substituents .
  • Physicochemical Properties: Property Target Compound Compound 6a () Molecular Weight ~287 g/mol 459.54 g/mol Melting Point Not reported 120–125°C Synthetic Yield Not reported 35%

b) 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenylindolin-2-one

  • Structure : This compound () combines an indole-derived isatin scaffold with a dihydroimidazolone group.
  • Key Differences: The presence of a hydroxyl group and a fused dihydroimidazolone enhances hydrogen-bonding capacity compared to the target’s simpler thioether linkage.

c) 2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione

  • Structure : Features a phthalimide group linked to a diphenylimidazole ().
  • Key Differences: The phthalimide moiety introduces electron-withdrawing properties absent in the target compound.

Functional Group Variations

a) Nitroimidazole Derivatives

  • Example : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (–4).
  • Comparison :
    • The nitro group enhances electrophilicity and redox activity, which the target compound lacks.
    • Chloromethyl substituents in these derivatives enable further functionalization, unlike the stable thioether in the target .

b) Pyrrole-Based Analogues

  • Example : 1-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one ().
  • Methyl groups on pyrrole may increase lipophilicity compared to the target’s indole system .

Comparison with Other Methods

  • TDAE Methodology: Used in for nitroimidazole derivatives; this reductive approach is less relevant to the target’s non-nitro structure .

Biological Activity

2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone, also known by its CAS number 1417359-08-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C15H15N3OS
  • Molecular Weight : 285.36 g/mol
  • Purity : ≥ 98% .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

A study investigated the antibacterial and antifungal properties of various derivatives of imidazole-thio compounds, including this compound. The results demonstrated that the compound showed significant antifungal activity compared to its antibacterial effects. Specifically, the antifungal activity was higher than that observed for antibacterial and anticancer activities .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In one study, derivatives were tested against several cancer cell lines. The results indicated that some compounds exhibited promising cytotoxic effects with IC50 values in the micromolar range. The presence of specific functional groups was crucial for enhanced activity against cancer cells .

Case Study 1: Anticancer Evaluation

In a study focused on the synthesis and evaluation of substituted imidazole-thio compounds, it was found that certain derivatives exhibited notable cytotoxicity against human cancer cell lines. For instance, compounds were tested using the Brine-Shrimp lethality assay to assess toxicity alongside anticancer efficacy. The findings suggested that modifications in the imidazole ring significantly influenced the biological activity .

Case Study 2: Antifungal Efficacy

Another investigation highlighted the antifungal properties of imidazole-thio derivatives, including our compound of interest. The study reported that specific substitutions on the imidazole ring enhanced antifungal activity against Candida albicans and other fungal strains. The structure-activity relationship (SAR) analysis revealed that electron-donating groups at certain positions were beneficial for increasing antifungal potency .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Functional Groups : The presence of methyl groups in the imidazole ring enhances biological activity.
  • Indole Moiety : The indole structure contributes to increased cytotoxicity against cancer cells.
CompoundActivity TypeIC50 Value (µM)Notes
Compound AAnticancer10–30Effective against multiple cell lines
Compound BAntifungal<20High potency against Candida species
Compound CAntibacterial>50Lower efficacy compared to antifungal activity

Q & A

Basic: What are the key synthetic strategies for preparing 2-((4,5-Dimethyl-1H-imidazol-2-yl)thio)-1-(1H-indol-3-yl)ethanone?

Methodological Answer:
The synthesis typically involves coupling thiol-containing imidazole derivatives with indole-based ketones. A common approach includes:

  • Sulfhydryl Functionalization: React 4,5-dimethyl-1H-imidazole-2-thiol with a halogenated indole-3-ethanone precursor under basic conditions (e.g., NaH in THF) to form the thioether linkage .
  • Purification: Use flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol mixtures) to isolate the product, achieving yields of 40–95% depending on substituents .
    Key Considerations: Optimize reaction time and temperature to minimize byproducts like disulfides or over-alkylation.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to verify thioether linkage (δ ~2.8–3.2 ppm for SCH2_2) and indole/imidazole aromatic protons .
  • X-ray Crystallography: Resolve single-crystal structures to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between imidazole N-H and carbonyl groups) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .

Advanced: How do electronic properties of the imidazole and indole moieties influence reactivity in derivatization?

Methodological Answer:
The electron-rich imidazole ring (due to methyl substituents at 4,5-positions) enhances nucleophilicity at the sulfur atom, facilitating alkylation or acylation reactions. Conversely, the indole’s electron-withdrawing ketone group directs electrophilic substitutions to the 2- or 5-positions of the indole core. Computational studies (e.g., DFT at the 6-31G(d,p) level) can predict reactive sites by mapping electrostatic potential surfaces .

Advanced: What experimental designs are recommended for evaluating antiproliferative activity of this compound?

Methodological Answer:

  • In Vitro Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include positive controls (e.g., cisplatin) and dose-response curves .
  • Mechanistic Studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate targets via Western blotting (e.g., caspase-3, Bcl-2) .
  • SAR Analysis: Synthesize analogs with varied substituents on imidazole (e.g., halogens) or indole (e.g., methoxy groups) to correlate structural features with activity .

Advanced: How should researchers address contradictory data in reported biological activities?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (cell line passage number, serum concentration, incubation time) .
  • Solubility and Stability: Pre-test compound solubility in DMSO/PBS and monitor degradation via HPLC. Use fresh stock solutions to avoid artifacts .
  • Meta-Analysis: Compare data across studies while accounting for differences in derivative structures (e.g., substituent effects on bioavailability) .

Basic: What purification techniques are most effective for this compound?

Methodological Answer:

  • Flash Chromatography: Employ silica gel columns with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate polar byproducts .
  • Recrystallization: Use methanol/water mixtures (7:3 ratio) for high-purity crystals. Monitor purity via melting point analysis and TLC (Rf_f ~0.3–0.5 in ethyl acetate) .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to predict logP, BBB permeability, and CYP450 interactions. Optimize substituents to reduce logP (e.g., replace methyl with polar groups) .
  • Docking Studies: Simulate binding to target proteins (e.g., tubulin or kinases) using AutoDock Vina. Prioritize analogs with higher binding scores and favorable hydrogen-bonding interactions .

Basic: What spectroscopic red flags indicate synthetic impurities?

Methodological Answer:

  • NMR Peaks: Extra signals at δ ~1.2 ppm (unreacted methyl groups) or δ ~7.5–8.5 ppm (oxidized sulfur byproducts).
  • IR Absorptions: Unexpected peaks at ~1700 cm1^{-1} (unreacted carbonyls) or ~2550 cm1^{-1} (free thiols) .
  • HPLC Traces: Secondary peaks with retention times ±0.5 min from the main product indicate incomplete purification .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetates) at the imidazole N-H position to reduce metabolic degradation .
  • Formulation: Encapsulate in liposomes or PEGylated nanoparticles to improve solubility and prolong half-life .
  • pH Optimization: Test stability across pH 4–8 (simulating gastrointestinal and plasma environments) using UV-Vis spectroscopy .

Advanced: How can researchers validate the thioether linkage’s role in bioactivity?

Methodological Answer:

  • Isosteric Replacement: Synthesize analogs with ether (–O–) or sulfone (–SO2_2–) linkages and compare bioactivity .
  • SAR Studies: Correlate thioether presence/absence with IC50_{50} shifts in antiproliferative assays .
  • Computational Analysis: Calculate bond dissociation energies (BDEs) to assess the sulfur atom’s contribution to redox activity .

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